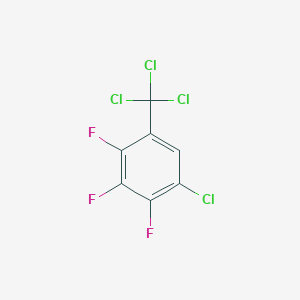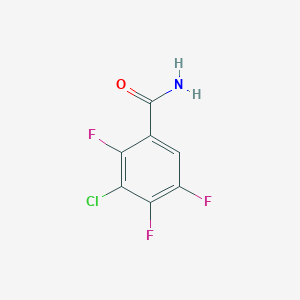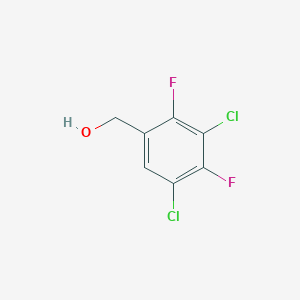
2,3,4-Trifluoro-5-(trichloromethyl)chlorobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,4-Trifluoro-5-(trichloromethyl)chlorobenzene, also known as TFTC, is a highly versatile and unique chemical compound with a wide range of applications in scientific research. It is a colorless liquid, with a boiling point of 92–93 °C and a melting point of -29.7 °C. TFTC is a trifluorinated chlorinated benzenoid compound, containing a trichloromethyl group in the para-position. The structure of the compound is shown in Figure 1.
Aplicaciones Científicas De Investigación
2,3,4-Trifluoro-5-(trichloromethyl)chlorobenzene is used in a wide range of scientific research applications. It is used in the synthesis of novel compounds, such as trifluoromethylated heterocycles, trifluoromethylated amines, and trifluoromethylated sulfonamides. It is also used in the synthesis of trifluoromethylated peptides, which are important in the development of new drugs. In addition, 2,3,4-Trifluoro-5-(trichloromethyl)chlorobenzene is used in the synthesis of trifluoromethylated silanes, which are important for the development of new materials.
Mecanismo De Acción
The mechanism of action of 2,3,4-Trifluoro-5-(trichloromethyl)chlorobenzene is not fully understood. However, it is believed that the trifluoromethyl group of 2,3,4-Trifluoro-5-(trichloromethyl)chlorobenzene is responsible for its unique reactivity. The trifluoromethyl group is believed to be a strong electron-withdrawing group, which increases the electron-deficiency of the molecule and makes it more reactive. This increased reactivity allows 2,3,4-Trifluoro-5-(trichloromethyl)chlorobenzene to be used in a wide range of chemical reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2,3,4-Trifluoro-5-(trichloromethyl)chlorobenzene are not fully understood. However, it is believed that the trifluoromethyl group of 2,3,4-Trifluoro-5-(trichloromethyl)chlorobenzene is responsible for its unique reactivity, which may lead to the formation of toxic metabolites. In addition, 2,3,4-Trifluoro-5-(trichloromethyl)chlorobenzene has been shown to inhibit the activity of certain enzymes, such as cytochrome P450, which may lead to adverse effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,3,4-Trifluoro-5-(trichloromethyl)chlorobenzene has several advantages for use in laboratory experiments. It is highly soluble in both organic and aqueous solvents, and it is relatively stable at room temperature. In addition, 2,3,4-Trifluoro-5-(trichloromethyl)chlorobenzene is a versatile compound and can be used in a wide range of chemical reactions. However, 2,3,4-Trifluoro-5-(trichloromethyl)chlorobenzene is a toxic compound and should be handled with care.
Direcciones Futuras
There are many potential future directions for the use of 2,3,4-Trifluoro-5-(trichloromethyl)chlorobenzene in scientific research. For example, 2,3,4-Trifluoro-5-(trichloromethyl)chlorobenzene could be used in the synthesis of new materials, such as trifluoromethylated polymers and nanomaterials. In addition, 2,3,4-Trifluoro-5-(trichloromethyl)chlorobenzene could be used in the development of new drugs, such as trifluoromethylated peptides and trifluoromethylated drugs. Finally, 2,3,4-Trifluoro-5-(trichloromethyl)chlorobenzene could be used in the development of new catalysts, such as trifluoromethylated Lewis acids, which could be used in a wide range of chemical reactions.
Métodos De Síntesis
2,3,4-Trifluoro-5-(trichloromethyl)chlorobenzene is synthesized through three different methods: direct fluorination, nucleophilic substitution, and direct trifluoromethylation. The direct fluorination method involves the reaction of 2,3,4-trichloro-5-chlorobenzene with elemental fluorine, followed by the hydrolysis of the resulting chlorofluorobenzene. The nucleophilic substitution method involves the reaction of 2,3,4-trichloro-5-chlorobenzene with a nucleophile, such as a fluoride ion, resulting in the formation of 2,3,4-Trifluoro-5-(trichloromethyl)chlorobenzene. The direct trifluoromethylation method involves the reaction of 2,3,4-trichloro-5-chlorobenzene with trifluoromethyl iodide, resulting in the formation of 2,3,4-Trifluoro-5-(trichloromethyl)chlorobenzene.
Propiedades
IUPAC Name |
1-chloro-2,3,4-trifluoro-5-(trichloromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7HCl4F3/c8-3-1-2(7(9,10)11)4(12)6(14)5(3)13/h1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDJXUAANNBUBDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Cl)F)F)F)C(Cl)(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7HCl4F3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,4-Trifluoro-5-(trichloromethyl)chlorobenzene | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Ethyl 5-oxo-4,5-dihydro-1H-[1,2,4]triazole-3-carboxylate](/img/structure/B6300203.png)







![2-[(3,4-Dimethylphenyl)amino]-6-methylpyrimidin-4(3H)-one](/img/structure/B6300249.png)
![7-Benzyl-2-(trifluoromethyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-ol](/img/structure/B6300267.png)
